Unique S1'-S3' Pocket Engagement Versus Canonical S4-S1' Binding
D-4-77 is a covalent inhibitor that binds irreversibly to the S1'-S3' pocket of the SARS-CoV-2 main protease, a site distinct from the canonical S4-S1' pocket targeted by most other inhibitors, including nirmatrelvir and GC376 [1]. The co-crystal structure (PDB: 8JPQ) confirms this binding mode and reveals a covalent linkage via its α-bromoacetamide warhead, a mechanism not shared by non-covalent or reversibly covalent comparators [1].
| Evidence Dimension | Binding Site on SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | S1'-S3' pocket (covalent interaction) |
| Comparator Or Baseline | Nirmatrelvir, GC376: S4-S1' pocket (reversible covalent or non-covalent) |
| Quantified Difference | Distinct binding pocket topology; the S1'-S3' pocket is critical for substrate selectivity, whereas S4-S1' is the primary catalytic site. |
| Conditions | X-ray co-crystallography (2.7 Å resolution) and molecular modeling. |
Why This Matters
Binding to the S1'-S3' pocket represents a novel druggable site on Mpro, offering a unique mechanism of inhibition that may circumvent resistance arising from mutations in the S4-S1' pocket.
- [1] Liu M, Li J, Liu W, Yang Y, Zhang M, Ye Y, Zhu W, Zhou C, Zhai H, Xu Z, Zhang G, Huang H. The S1'-S3' Pocket of the SARS-CoV-2 Main Protease Is Critical for Substrate Selectivity and Can Be Targeted with Covalent Inhibitors. Angew Chem Int Ed Engl. 2023 Oct 9;62(41):e202309657. View Source
